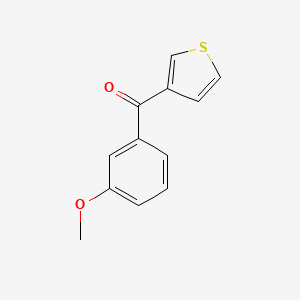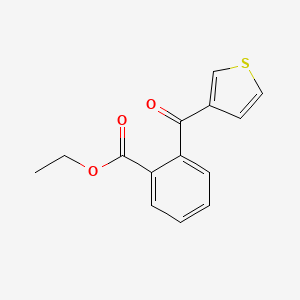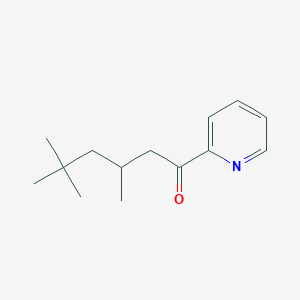
2,4,4-三甲基戊基 2-吡啶基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trimethylpentyl 2-pyridyl ketone is a chemical compound known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and agrochemicals. It is a colorless liquid with a fruity odor and is also referred to as Mesityl oxide
科学研究应用
2,4,4-Trimethylpentyl 2-pyridyl ketone has diverse applications in scientific research, including:
Drug Development: It has potential as a therapeutic agent for cancer, Alzheimer’s disease, and diabetes.
Clinical Trials: The compound is used in clinical trials to evaluate its efficacy and safety in treating various medical conditions.
Environmental Research: It is used in studies related to environmental pollution and remediation.
Catalysis and Organic Synthesis: The compound is valuable in catalysis and organic synthesis, contributing to advancements in these fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentyl 2-pyridyl ketone can be achieved through various methods. One practical method involves the rapid synthesis of a 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in good yield . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 2,4,4-Trimethylpentyl 2-pyridyl ketone involves large-scale synthesis under controlled conditions. The process typically includes the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.
化学反应分析
Types of Reactions
2,4,4-Trimethylpentyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Under reducing conditions, the carbonyl group can be converted to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of 2,4,4-Trimethylpentyl 2-pyridyl ketone .
作用机制
The mechanism of action of 2,4,4-Trimethylpentyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .
相似化合物的比较
Similar Compounds
- 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
- 1-Hexanone, 3,5,5-trimethyl-1-(2-pyridinyl)-
Uniqueness
2,4,4-Trimethylpentyl 2-pyridyl ketone is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness.
属性
IUPAC Name |
3,5,5-trimethyl-1-pyridin-2-ylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(10-14(2,3)4)9-13(16)12-7-5-6-8-15-12/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDGDIQBNHZNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=N1)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641997 |
Source


|
| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-74-3 |
Source


|
| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
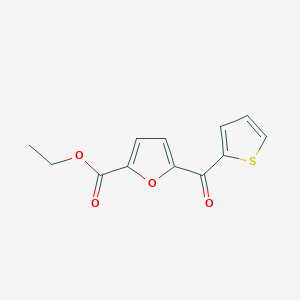

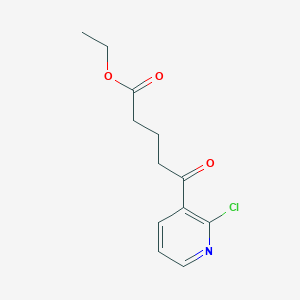
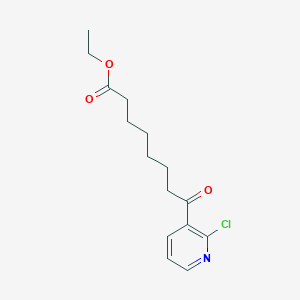
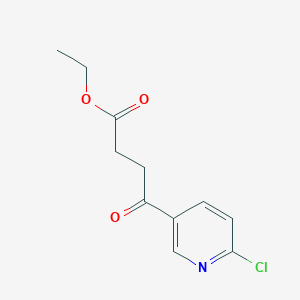

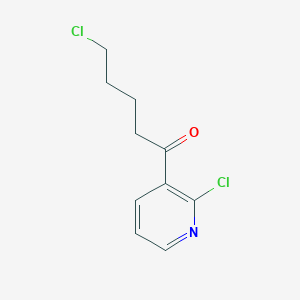
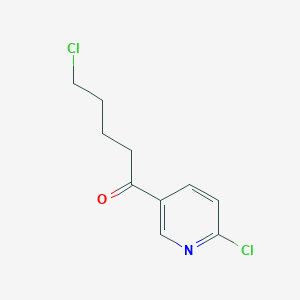
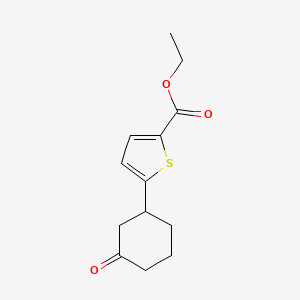
![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
